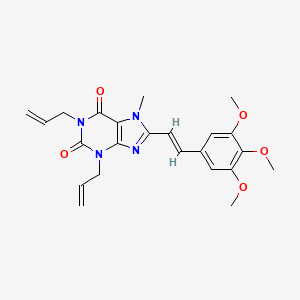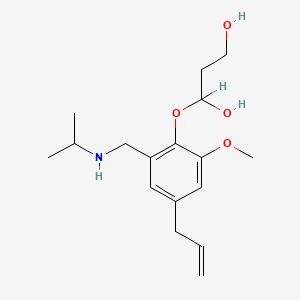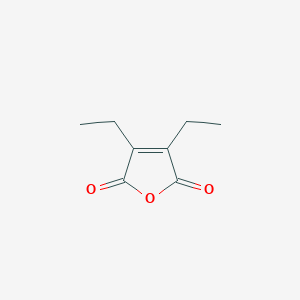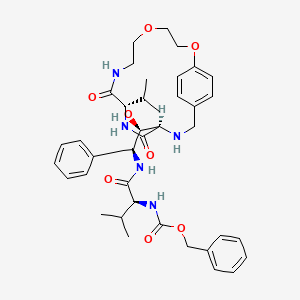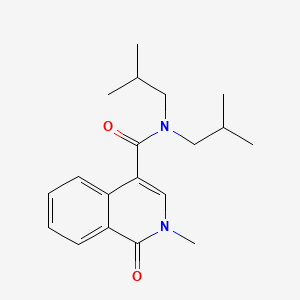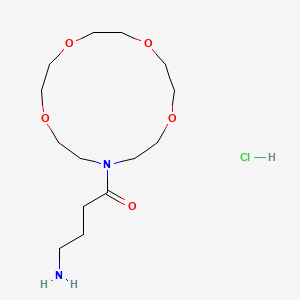
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-amino-1-oxobutyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-amino-1-oxobutyl)-, monohydrochloride is a complex organic compound with the IUPAC name 4-amino-1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)butan-1-one hydrochloride. It is known for its unique structure, which includes a macrocyclic ring with multiple oxygen and nitrogen atoms. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-amino-1-oxobutyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the formation of the macrocyclic ring, followed by the introduction of the amino and oxobutyl groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-amino-1-oxobutyl)-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the amino and oxobutyl groups.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, it is investigated for its potential therapeutic properties, including its ability to act as a drug delivery agent or as a precursor for the synthesis of pharmaceutical compounds. Additionally, it has industrial applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-amino-1-oxobutyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Compared to other similar compounds, 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(4-amino-1-oxobutyl)-, monohydrochloride stands out due to its unique macrocyclic structure and the presence of multiple functional groups. Similar compounds include other macrocyclic amines and ethers, such as 1,4,7,10-tetraoxa-13-azacyclopentadecane and its derivatives. The presence of the amino and oxobutyl groups in this compound provides additional reactivity and potential for diverse applications.
特性
CAS番号 |
116989-39-0 |
|---|---|
分子式 |
C14H29ClN2O5 |
分子量 |
340.84 g/mol |
IUPAC名 |
4-amino-1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C14H28N2O5.ClH/c15-3-1-2-14(17)16-4-6-18-8-10-20-12-13-21-11-9-19-7-5-16;/h1-13,15H2;1H |
InChIキー |
RWTWMCJLMZQKPO-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCOCCOCCN1C(=O)CCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


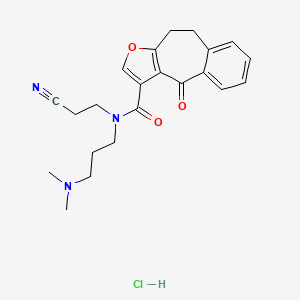

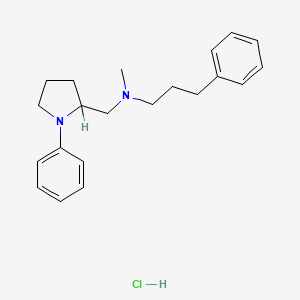
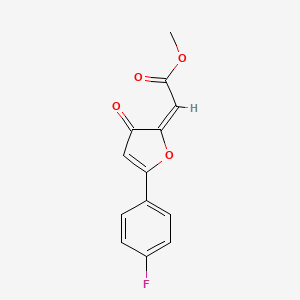
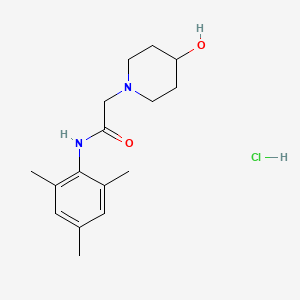

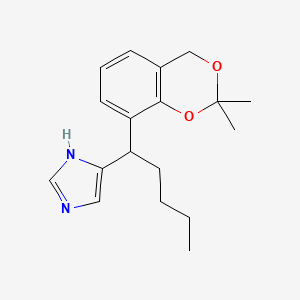
![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
